N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method for synthesizing piperidine derivatives is through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods often involve optimizing these reactions for scalability and cost-effectiveness.
Chemical Reactions Analysis
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide can be compared with other piperidine derivatives, such as:
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-fluorophenoxy)acetamide: This compound has a similar structure but with a fluorine atom instead of a methoxy group.
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-chlorophenoxy)acetamide: This compound has a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-10-8-14(9-11-20)12-18-17(21)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORUUEOMBOHIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.